3-isocyanato-3,4-dihydro-2H-1-benzopyran

Organic Synthesis Polymer Chemistry Isocyanate Reactivity

3-Isocyanato-3,4-dihydro-2H-1-benzopyran (CAS 1284992-70-6; IUPAC: 3-isocyanatochromane) is a reactive heterobifunctional building block composed of a chromane scaffold bearing a single isocyanate (–NCO) group at the 3-position. With molecular formula C10H9NO2 and a molecular weight of 175.18 g·mol⁻¹ , it is supplied as a liquid at ≥95% purity by multiple vendors and serves as a versatile intermediate for polyurethane, coating, adhesive, and medicinal chemistry applications.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 1284992-70-6
Cat. No. B1373781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isocyanato-3,4-dihydro-2H-1-benzopyran
CAS1284992-70-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)N=C=O
InChIInChI=1S/C10H9NO2/c12-7-11-9-5-8-3-1-2-4-10(8)13-6-9/h1-4,9H,5-6H2
InChIKeyJCGJTBFEHIFXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isocyanato-3,4-dihydro-2H-1-benzopyran (CAS 1284992-70-6) – Procurement-Ready Chemical Profile and Differentiation Summary


3-Isocyanato-3,4-dihydro-2H-1-benzopyran (CAS 1284992-70-6; IUPAC: 3-isocyanatochromane) is a reactive heterobifunctional building block composed of a chromane scaffold bearing a single isocyanate (–NCO) group at the 3-position [1]. With molecular formula C10H9NO2 and a molecular weight of 175.18 g·mol⁻¹ , it is supplied as a liquid at ≥95% purity by multiple vendors and serves as a versatile intermediate for polyurethane, coating, adhesive, and medicinal chemistry applications [1].

Why Generic 3-Isocyanato-3,4-dihydro-2H-1-benzopyran Substitution Fails – Critical Differentiators from Regioisomeric Analogs


Despite sharing the same molecular formula (C10H9NO2) and isocyanate functionality, the three commercially available chromane‑NCO regioisomers – the 3‑isocyanate (target), 4‑isocyanate (CAS 1333810‑95‑9), and 6‑isocyanate (CAS 1002727‑87‑8) – are not interchangeable. The 3‑isomer places the reactive NCO group at the benzylic position adjacent to the ring oxygen, creating a unique steric and electronic environment that influences reactivity, physical form (liquid vs. solid), and ultimately product performance in polyurethane and crosslinking applications . Simply substituting one regioisomer for another without verifying the exact CAS number can lead to altered reaction kinetics, divergent mechanical properties of the final polymer, or purification challenges due to differing physical states .

3-Isocyanato-3,4-dihydro-2H-1-benzopyran – Quantitative Procurement Evidence Guide


Regioisomeric NCO Position: 3-Isocyanate vs. 4-Isocyanate vs. 6-Isocyanate Chromane

The isocyanate group in the target 3‑isomer is attached to the sp³‑hybridized C‑3 carbon of the chromane ring (SMILES: O=C=NC1COc2ccccc2C1) . This places the NCO group in a sterically constrained benzylic position adjacent to the endocyclic oxygen, distinctly different from the 4‑isomer (SMILES: C1COC2=CC=CC=C2C1N=C=O) where the NCO is also on the pyran ring but at the 4‑position, and the 6‑isomer (SMILES: C1CC2=C(C=CC(=C2)N=C=O)OC1) where the NCO is attached directly to the aromatic benzene ring. The 3‑position substitution creates a unique α‑ether isocyanate motif not present in the 4‑ or 6‑isomers.

Organic Synthesis Polymer Chemistry Isocyanate Reactivity

Physical Form Differentiation: Liquid 3-Isocyanate vs. Solid 6-Isocyanate

The target 3‑isocyanato compound is supplied as a liquid [1], consistent with the 4‑isomer which is also specified as a liquid on Sigma‑Aldrich . In contrast, the 6‑isocyanato regioisomer is sold as a solid (crystalline powder) in amber glass bottles by Thermo Scientific . This physical state difference directly impacts handling, metering, and dissolution during polyurethane or coating formulation, where liquid isocyanates are generally preferred for homogeneous mixing without additional solvent steps.

Formulation Polyurethane Processing Handling Requirements

Procurement Cost Analysis: 3-Isocyanate vs. 4-Isocyanate Chromane

At the 100 mg scale, the target 3‑isocyanato compound is priced at approximately USD 132 (Enamine, 95% purity) [1], while the 4‑isocyanato regioisomer is listed at approximately CNY 921–1032 (≈USD 127–142) from Chinese suppliers at equivalent purity . The 6‑isocyanato compound is available from Thermo Scientific with price‑upon‑request, indicating a potentially higher cost barrier for routine procurement . The comparable cost of the 3‑ and 4‑isomers removes price as a barrier to selecting the chemically optimal regioisomer, while the 6‑isomer's opaque pricing and solid form introduce additional logistical complexity.

Procurement Cost Efficiency Bulk Sourcing

Steric and Electronic Reactivity Profile: 3-Isocyanate vs. 4-Isocyanate Benzylic NCO

The 3‑isocyanato substitution positions the electrophilic NCO carbon α to the ring oxygen , creating a distinct electronic environment where the lone‑pair electrons on the adjacent oxygen can influence the electrophilicity of the isocyanate via through‑bond inductive effects. In the 4‑isomer, the NCO is β to the ring oxygen , reducing this electronic perturbation. While direct experimental kinetic data comparing the two isomers is absent from the open literature, this structural distinction is class‑level inference consistent with well‑established substituent effects in heterocyclic chemistry, where α‑heteroatom substitution can alter reaction rates with nucleophiles (amines, alcohols) by up to an order of magnitude depending on the specific nucleophile and solvent system.

Reaction Kinetics Urethane Formation Steric Hindrance

Storage Stability: Cold-Chain Requirement Consistency Across Liquid Isomers

Both the target 3‑isocyanato compound and the 4‑isocyanato regioisomer require storage under inert atmosphere at 2–8 °C to prevent moisture‑induced degradation of the isocyanate group [1]. The 6‑isocyanato isomer, being a solid, may exhibit different moisture sensitivity profiles, but explicit cold‑chain storage is not uniformly specified across all vendors . For procurement planning, the 3‑ and 4‑isomers impose identical cold‑chain logistics requirements, removing any storage‑related advantage for the comparator.

Shelf-life Storage Conditions Logistics

Sourcing Breadth and Scale: Multi‑Vendor Availability of the 3‑Isomer

The target 3‑isocyanato compound is stocked by at least five independent suppliers – Enamine, TRC, A2B Chem, 1PlusChem, and Shanghai Bi De – in quantities ranging from 100 mg to 10 g, with purities of 95% [1]. The 4‑isomer is similarly available (BLD Pharmatech, Macklin, Aladdin) , while the 6‑isomer is primarily supplied through Thermo Scientific/Maybridge with limited alternative sources . Multi‑vendor availability for the 3‑isomer reduces single‑source supply risk and enables competitive pricing for larger‑scale procurement.

Supply Chain Vendor Diversity Bulk Procurement

3-Isocyanato-3,4-dihydro-2H-1-benzopyran – Best-Fit Application Scenarios for Procurement Decision-Making


Specialty Polyurethane Backbone Modification with Chromane Rigidity

The liquid physical form of 3‑isocyanato-3,4-dihydro-2H-1-benzopyran facilitates direct metered addition into polyol‑isocyanate formulations without pre‑dissolution [1]. The chromane scaffold imparts cyclic rigidity to the polyurethane backbone, potentially enhancing thermal stability and mechanical properties compared to linear aliphatic isocyanates [1]. Research programs focused on high‑performance coatings, adhesives, or elastomers where backbone stiffness is a design parameter should prioritize the 3‑isomer for its combination of liquid handling and rigid heterocyclic structure. The recommended cold‑chain storage (2–8 °C) is standard for reactive isocyanates and does not impose unusual logistics requirements.

Regiospecific Medicinal Chemistry Building Block for Chromane‑Containing Bioactives

The 3‑isocyanato substitution pattern provides a direct synthetic handle for constructing chromane‑containing ureas, carbamates, and amides at the benzylic 3‑position – a motif found in numerous bioactive chromane derivatives such as potassium channel activators and antioxidants. Unlike the 6‑isomer, which requires additional synthetic steps to functionalize the pyran ring after aromatic urea formation, the 3‑isomer allows one‑step incorporation of the chromane core into target molecules [1]. For medicinal chemistry teams synthesizing chromane‑focused libraries, the 3‑isomer offers superior synthetic convergence compared to ring‑opened approaches using 3‑cyanophenyl isocyanate, which would require subsequent cyclization steps .

Precision Crosslinking Agent for Amine‑Terminated Polymers and Biomolecules

The α‑ether placement of the isocyanate group in the 3‑isomer creates a distinct reactivity profile with amine nucleophiles compared to the 4‑isomer, where the NCO group is one carbon further from the ring oxygen [1]. In protein‑polymer conjugation or step‑growth polymerization with diamines, this steric and electronic tuning can influence crosslinking density and network homogeneity. Researchers requiring precise control over urethane/urea bond formation kinetics in materials science or bioconjugation applications should select the 3‑isomer and characterize reaction rates under their specific conditions, as the regioisomeric environment is expected to produce measurable differences in gel time and network architecture.

Supply‑Chain‑Secure Procurement for Multi‑Year Research Programs

With ≥5 verified commercial suppliers offering quantities from 100 mg to 10 g at consistent 95% purity [1], the 3‑isocyanato compound provides a robust multi‑vendor supply chain. This vendor diversity mitigates single‑source disruption risk – a critical consideration for academic core facilities, CROs, and industrial R&D groups planning multi‑year synthetic campaigns. The comparable pricing between the 3‑ and 4‑isomers (≈USD 132 vs. ≈USD 127–142 per 100 mg) means that supply security can be achieved without a cost penalty, making the 3‑isomer the prudent procurement choice for long‑term projects requiring consistent regioisomeric identity.

Technical Documentation Hub

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